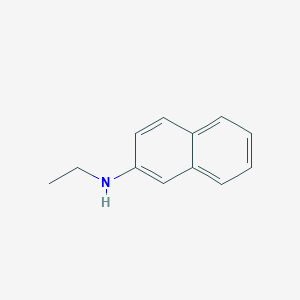

Ethyl(2-naphthyl)amine

Description

Contextualization within Naphthylamine Derivatives and Secondary Amines

Ethyl(2-naphthyl)amine, with the chemical formula C₁₂H₁₃N, is structurally characterized by an ethyl group attached to the nitrogen atom of a 2-naphthylamine (B18577) core. sigmaaldrich.com This classifies it as a member of two important classes of organic compounds: naphthylamine derivatives and secondary amines.

Naphthylamine Derivatives: Naphthylamines are derivatives of naphthalene (B1677914) where an amino group is bonded to the naphthalene ring. There are two primary isomers: 1-naphthylamine (B1663977) and 2-naphthylamine, depending on the position of the amino group on the naphthalene core. atamanchemicals.com this compound is specifically a derivative of 2-naphthylamine, where one of the hydrogen atoms of the amino group is replaced by an ethyl group. sigmaaldrich.com The electronic properties of the naphthalene ring system significantly influence the chemical behavior of the amino group, making these compounds distinct from simpler aromatic amines.

Secondary Amines: Amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. As this compound has one ethyl group and one naphthyl group bonded to the nitrogen atom, it is categorized as a secondary amine. This classification is crucial as the reactivity of the N-H bond and the steric environment around the nitrogen atom are key determinants in its chemical transformations.

The combination of the bulky, electron-rich naphthyl group and the flexible ethyl group imparts a unique set of properties to this compound, influencing its solubility, boiling point, and reactivity in various chemical reactions.

| Property | Value |

|---|---|

| CAS Number | 2437-03-8 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Solid |

| InChI Key | AHEJURHRYJPYST-UHFFFAOYSA-N |

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The distinct structural attributes of this compound make it a valuable building block and research tool in modern chemical sciences. cymitquimica.com

In Organic Synthesis:

Precursor for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex organic structures. For instance, it can undergo electrochemical oxidative homocoupling to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives. mdpi.com These BINAMs are highly sought-after as ligands for transition-metal catalysts and as organocatalysts themselves. mdpi.com Research has demonstrated that the electrochemical homocoupling of N-ethyl-2-naphthylamine can proceed with high yields, offering a green and efficient synthetic route. mdpi.comresearchgate.net

Synthesis of Dyes and Materials: Naphthylamine derivatives have a historical and ongoing role in the synthesis of dyes. dyestuffintermediates.com The specific properties of this compound can be leveraged to create novel dyes and functional materials. For example, derivatives of naphthylamines are being explored for their potential in developing thermally activated delayed fluorescence (TADF) materials for use in organic light-emitting diodes (OLEDs). mdpi.com

In Chemical Biology Research:

Fluorescent Probes: The naphthalene moiety in this compound is inherently fluorescent. This property, combined with the potential for further functionalization, makes it and its derivatives attractive candidates for the development of fluorescent probes. These probes can be used to study biological processes, such as monitoring membrane potential and cell tracing. ruixibiotech.com For example, derivatives like 6-dodecanoyl-N,N-dimethyl-2-naphthylamine are utilized as fluorescent membrane probes. ruixibiotech.com

Biomarker Development: Modified versions of naphthylamine structures are being investigated as biomarkers for medical imaging. A notable example is the development of [¹⁸F]FDDNP, a positron emission tomography (PET) imaging probe for neurodegenerative diseases, which is a derivative of 2-naphthylamine. nih.gov While not directly this compound, this highlights the utility of the core 2-naphthylamine structure in creating sophisticated tools for chemical biology.

| Research Area | Application | Key Findings |

|---|---|---|

| Organic Synthesis | Electrochemical Homocoupling | Can be converted to BINAM derivatives with up to 87% yield. mdpi.com |

| Materials Science | Precursor to Chiroptical Materials | BINAMs derived from it are used in fluorescence sensing. mdpi.com |

| Chemical Biology | Fluorescent Probe Development | The naphthylamine core is a known fluorophore. ruixibiotech.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEJURHRYJPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179111 | |

| Record name | Ethyl(2-naphthyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-03-8 | |

| Record name | N-Ethyl-2-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(2-naphthyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl(2-naphthyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(2-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL(2-NAPHTHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBD6D26MXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Ethyl 2 Naphthylamine and Analogues

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including derivatives of N-ethyl-2-naphthylamine. These methods obviate the need for harsh reagents and often proceed with high atom economy.

Oxidative Homocoupling Reactions of N-Alkyl-2-naphthylamines

The anodic dehydrogenative homocoupling of 2-naphthylamines presents a sustainable route to 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives. mdpi.com This transition-metal-free approach can yield a series of BINAMs in excellent yields, reaching up to 98%, with hydrogen gas as the only byproduct. mdpi.com

In a typical procedure, the electrochemical homocoupling of N-alkyl-2-naphthylamines is carried out in an undivided cell using platinum electrodes. A key aspect of this process is the choice of solvent and electrolyte. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent and tetra-n-butylammonium hexafluorophosphate (B91526) (nBu4NPF6) as the electrolyte has proven to be effective. mdpi.com The reaction proceeds smoothly at a constant current, leading to the desired homocoupling products. mdpi.com

Research has shown that various N-alkyl-2-naphthylamines can undergo this reaction. For example, N-ethyl-2-naphthylamine has been successfully subjected to these conditions, affording the corresponding homocoupling product in a high yield of 87%. mdpi.com Other N-alkyl derivatives, such as those with methyl, isopropyl, and t-butyl groups, also yield the respective coupled products in varying yields. mdpi.com

| Substrate | Product | Yield (%) |

|---|---|---|

| N-methyl-2-naphthylamine | Corresponding homocoupling product | 30 |

| N-ethyl-2-naphthylamine | Corresponding homocoupling product | 87 |

| N-isopropyl-2-naphthylamine | Corresponding homocoupling product | 85 |

| N-t-butyl-2-naphthylamine | Corresponding homocoupling product | 72 |

Dehydrogenative Coupling Mechanisms in Naphthalene (B1677914) Chemistry

Dehydrogenative coupling is a powerful tool for the formation of C-C and C-N bonds, and it plays a crucial role in the synthesis of complex molecules derived from naphthalene. These reactions often proceed via radical cation intermediates, which can be generated electrochemically or by using chemical oxidants. rsc.orgacs.org

In the context of electrochemical synthesis, the dehydrogenative coupling of naphthylamines involves the anodic oxidation of the substrate to form a radical cation. This intermediate can then couple with another molecule of the substrate to form the desired dimer. The process is highly dependent on the reaction conditions, including the electrode material, solvent, and electrolyte. acs.orgresearchgate.net For instance, the use of a carbon plate anode has been shown to suppress the electropolymerization of aromatic rings, leading to higher yields of the desired binaphthyl products. researchgate.net

Metal-catalyzed dehydrogenative couplings have also been extensively studied. Iron-catalyzed oxidative C-C coupling of N-aryl-2-naphthylamines, for example, can be achieved using air as the oxidant. researchgate.netnih.gov These reactions can be rendered asymmetric by the use of chiral ligands, providing access to enantiomerically enriched biaryl compounds. nih.gov Similarly, palladium-catalyzed cross-dehydrogenative coupling of naphthalenes with other arenes has been reported, although selectivity can be a challenge. rsc.org

The mechanism of these reactions often involves the formation of a charge-transfer complex, followed by single-electron transfer (SET) to generate a radical cation intermediate. rsc.org This intermediate then undergoes C-C bond formation with another aromatic molecule, followed by dehydrogenative oxidation to afford the final product. rsc.org

Classical and Emerging Amination Reactions

The direct introduction of an amino group onto a naphthalene ring is a fundamental transformation in organic synthesis, with various methods developed over the years.

Reactions Involving Naphthol and Ethylamine (B1201723) Precursors

A classic method for the synthesis of N-ethyl-2-naphthylamine is the reaction of 2-naphthol (B1666908) with ethylamine. One notable example is a process where 2-naphthol, triphenyl phosphite (B83602), and ethylamine gas are heated under pressure, resulting in a high yield of the desired product. chemicalbook.com Another variation involves heating β-naphthol with tribenzyl phosphite and ethylamine gas in a pressure autoclave, also achieving a high yield of N-ethyl-β-naphthylamine. prepchem.com

The Bucherer reaction provides another important route for converting naphthols to naphthylamines. wikipedia.orgorganicreactions.org This reversible reaction is carried out in the presence of an aqueous sulfite (B76179) or bisulfite solution. organicreactions.org While traditionally used with ammonia (B1221849), it can be extended to the synthesis of N-alkyl and N-aryl aminonaphthalenes. organicreactions.orgresearchgate.net The reaction mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack of the amine and subsequent elimination of water and sodium bisulfite. wikipedia.org For instance, 2,7-dihydroxynaphthalene (B41206) can be selectively aminated to produce 7-N,N-dimethylamino-2-naphthol in a one-pot synthesis using dimethylamine (B145610) and sodium bisulfite. asianpubs.org

| Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triphenyl phosphite | 230 °C, 10 hours | Not specified | chemicalbook.com |

| Tribenzyl phosphite | 230 °C, 10 hours, 35 atm | 94 | prepchem.com |

Amination of Naphthyl Halides with Ethylamine

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-arylamines from aryl halides. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing N-ethyl-2-naphthylamine, this reaction would involve the coupling of a 2-naphthyl halide (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene) with ethylamine in the presence of a palladium catalyst and a suitable ligand. ethz.ch The development of various generations of catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has greatly expanded the efficiency and applicability of this reaction. wikipedia.orgrsc.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the active catalyst. wikipedia.org

While the Ullmann condensation, a copper-catalyzed reaction, has historically been used for such transformations, the milder conditions and broader scope of the Buchwald-Hartwig amination have made it a preferred method in many modern synthetic applications. researchgate.net

Multi-Component Reactions and Heterocyclic Synthesis with Naphthylamine Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgorganic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. Naphthylamine derivatives, including N-ethyl-2-naphthylamine, can serve as key building blocks in various MCRs, leading to the synthesis of diverse heterocyclic structures.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CC), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgmdpi.com Naphthylamines, due to their amine functionality, can readily participate in this reaction. For instance, 2-naphthylamine (B18577) has been successfully employed as the amine component in Ugi reactions, demonstrating good tolerance for its bulky nature and leading to high product yields. frontiersin.org The resulting Ugi adducts, containing the naphthyl moiety, can then undergo further post-cyclization transformations to construct a wide array of complex heterocyclic systems. frontiersin.org

Beyond the Ugi reaction, naphthylamines can be utilized in other MCRs to generate various heterocyclic scaffolds. For example, the three-component reaction of 2-naphthylamine, formaldehyde (B43269), and dimedone can lead to the formation of N-alkoxymethyl benzo[f]quinoline (B1222042) derivatives. nih.gov The versatility of naphthylamines as components in MCRs opens up avenues for the rapid synthesis of libraries of complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Cyclocondensation Approaches for Azetidinone Derivatives

The synthesis of azetidinone (β-lactam) rings is a significant area of organic synthesis, largely due to the presence of this moiety in a wide array of biologically active compounds, including penicillin and cephalosporin (B10832234) antibiotics. wikipedia.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, represents a fundamental and versatile method for the construction of the β-lactam ring. wikipedia.orgorganic-chemistry.org

In the context of N-ethyl-2-naphthylamine analogues, the synthesis of azetidinone derivatives typically proceeds through a two-step sequence. The first step involves the formation of a Schiff base (imine) from a naphthylamine derivative and an appropriate aldehyde. This Schiff base is then subjected to a cyclocondensation reaction with a ketene, which is often generated in situ from an acyl chloride in the presence of a base, such as triethylamine (B128534). sphinxsai.comarabjchem.orgresearchgate.net

The general reaction scheme involves the reaction of a Schiff base derived from a naphthylamine moiety with chloroacetyl chloride in a suitable solvent, such as dioxane or dichloromethane, with triethylamine acting as a base to facilitate the elimination of hydrogen chloride and promote the cycloaddition. sphinxsai.comresearchgate.netxiahepublishing.com This reaction leads to the formation of a 3-chloro-substituted azetidinone ring. The stereochemistry of the resulting β-lactam, whether cis or trans, is influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. organic-chemistry.org

While specific studies detailing the synthesis of azetidinone derivatives directly from N-ethyl-2-naphthylamine are not extensively documented in the provided search results, the methodology is well-established for closely related naphthylamine derivatives. For instance, a series of novel azetidinones have been synthesized by the cyclocondensation of various Schiff bases of naphthylamine with chloroacetylchloride in the presence of triethylamine. sphinxsai.comresearchgate.net These studies provide a strong basis for the application of this methodology to N-ethyl-2-naphthylamine.

The table below summarizes representative azetidinone derivatives synthesized from naphthylamine precursors, illustrating the versatility of the cyclocondensation approach.

| Schiff Base Precursor (derived from) | Reagent | Product | Reference |

| Naphthylamine acetyl hydrazide and various aromatic aldehydes | Chloroacetyl chloride, Triethylamine | N-[3-chloro-4-(substituted-phenyl)-2-oxo-azetidin-1-yl]-2-(naphthylamine) acetamide (B32628) derivatives | sphinxsai.comresearchgate.net |

| N-(substituted-phenyl)naphthalen-2-amine | Chloroacetyl chloride, Triethylamine | 3-chloro-1-(naphthalen-2-yl)-4-(substituted-phenyl)azetidin-2-one derivatives | xiahepublishing.com |

| Isonicotinyl hydrazones | Chloroacetyl chloride, Triethylamine | N-[3-chloro-2-(substituted-aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamide derivatives | arabjchem.org |

Condensation Reactions with Aldehydes and Dicarbonyl Compounds

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds and for the construction of various heterocyclic systems. For N-ethyl-2-naphthylamine, these reactions provide pathways to a diverse range of derivatives.

The condensation of primary or secondary amines with aldehydes is a classic method for the synthesis of imines, also known as Schiff bases. iipseries.org In the case of N-ethyl-2-naphthylamine, which is a secondary amine, condensation with an aldehyde would initially form an iminium ion, which can then participate in further reactions. The formation of Schiff bases from 2-naphthylamine and various aromatic aldehydes is a well-documented process, typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with an acid catalyst. xiahepublishing.com

More complex and synthetically valuable are the condensation reactions of N-substituted-2-naphthylamines with dicarbonyl compounds. These reactions can lead to the formation of fused heterocyclic systems. For example, the reaction of 2-naphthylamine with 1,3-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, is a key step in several named reactions for the synthesis of quinoline (B57606) derivatives, such as the Combes and Knorr quinoline syntheses. ijsr.net These reactions generally proceed via the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring system.

Furthermore, the condensation of diamines with dicarbonyl compounds is a widely used method for the synthesis of benzodiazepine (B76468) derivatives. While N-ethyl-2-naphthylamine is not a diamine, related studies on the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines highlight the utility of this type of reaction. mdpi.com The reaction of N-substituted 2-naphthylamines with suitable dicarbonyl compounds can be envisioned to produce analogous fused heterocyclic structures. For instance, multicomponent reactions involving 2-naphthylamine, various aldehydes, and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione have been shown to produce benzo[f]cyclopenta[b]quinoline derivatives. researchgate.net

The following table presents examples of products obtained from the condensation reactions of 2-naphthylamine and its derivatives with aldehydes and dicarbonyl compounds.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Naphthylamine | Aromatic Aldehydes | N-Arylmethylene-2-naphthylamines (Schiff Bases) | xiahepublishing.com |

| 2-Naphthylamine | β-Diketones/β-Ketoesters | Quinolines (via Combes/Knorr synthesis) | ijsr.net |

| 2-Naphthylamine | Substituted Benzaldehydes and Cyclopentane-1,3-dione | Benzo[f]cyclopenta[b]quinolines | researchgate.net |

| o-Phenylenediamine (as an analogue) | Ketones | 1,5-Benzodiazepines | mdpi.com |

Elucidation of Chemical Reactivity and Transformation Pathways

Oxidative Transformations and Coupling Reactions

The electron-rich nature of Ethyl(2-naphthyl)amine makes it susceptible to oxidative processes, which can lead to the formation of new carbon-carbon or carbon-nitrogen bonds. These reactions are pivotal for synthesizing more complex molecular architectures.

A significant oxidative transformation of N-substituted 2-naphthylamines is their coupling to form 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives. These axially chiral compounds are of great interest as building blocks for specialized ligands and organocatalysts. Current time information in Bangalore, IN.asianpubs.org

Anodic dehydrogenative homocoupling provides a modern and environmentally conscious method for synthesizing these derivatives. mdpi.com In this electrochemical approach, this compound undergoes an oxidative C(sp²)–H coupling reaction. Research has demonstrated that the electrochemical homocoupling of various N-substituted 2-naphthylamines can proceed smoothly, often with high yields. For this compound specifically, the reaction affords the corresponding N,N'-diethyl-[1,1'-binaphthalene]-2,2'-diamine in a notable 87% yield. mdpi.com This transition-metal-free method represents a significant advancement over traditional metal-mediated couplings, such as the Ullmann reaction, by avoiding stoichiometric oxidants and producing hydrogen gas as the only byproduct. Current time information in Bangalore, IN.mdpi.com

The general success of this electrochemical method is illustrated by the variety of N-substituted 2-naphthylamines that can be effectively coupled. The yields vary depending on the nature of the substituent on the nitrogen atom, as detailed in the table below.

| Substrate | Product | Yield (%) |

| N-Phenyl-2-naphthylamine | N,N'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine | 98 |

| N-p-Tolyl-2-naphthylamine | N,N'-Bis(p-tolyl)-[1,1'-binaphthalene]-2,2'-diamine | 92 |

| N-2-Tolyl-2-naphthylamine | N,N'-Bis(2-tolyl)-[1,1'-binaphthalene]-2,2'-diamine | 83 |

| N-Ethyl-2-naphthylamine | N,N'-Diethyl-[1,1'-binaphthalene]-2,2'-diamine | 87 |

| N-Isopropyl-2-naphthylamine | N,N'-Diisopropyl-[1,1'-binaphthalene]-2,2'-diamine | 85 |

| N-t-Butyl-2-naphthylamine | N,N'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diamine | 72 |

| Data sourced from an electrochemical homocoupling study. mdpi.com |

Nucleophilic and Electrophilic Reactivity Studies

The chemical character of this compound is dualistic. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the aromatic naphthalene (B1677914) rings are susceptible to attack by electrophiles.

All amines, due to the active lone pair of electrons on the electronegative nitrogen atom, are considered nucleophiles. libretexts.org This makes the nitrogen center in this compound reactive towards electrophilic species. It can react with alkyl halides in nucleophilic substitution reactions or with acyl chlorides and acid anhydrides to form amides. libretexts.org The reactivity is influenced by the steric hindrance of the ethyl group and the electronic properties of the naphthalene system.

Conversely, the naphthalene moiety can undergo electrophilic aromatic substitution. The activating, ortho-, para-directing influence of the amino group, moderated by its ethyl substituent, guides incoming electrophiles primarily to positions ortho and para to the C-N bond. However, in the 2-substituted naphthalene system, the primary positions for electrophilic attack are the adjacent C1 and C3 positions. The regioselectivity of these reactions can be influenced by reaction conditions.

Functionalization and Derivatization Strategies

The reactivity of this compound allows for various functionalization strategies to introduce new chemical groups and create a diverse range of derivatives.

The introduction of a sulfonic acid (-SO₃H) group onto the naphthalene ring is a key functionalization reaction. The sulfonation of aminonaphthalenes is a well-established process, typically carried out by reacting the amine with fuming sulfuric acid (oleum) in sulfuric acid. google.com For aromatic amine compounds, the sulfonic acid group is generally introduced at the para-position if available, otherwise at the ortho-position. google.com In the case of 2-naphthylamines, sulfonation can lead to a mixture of isomeric products, with the position of the sulfonic acid group depending on factors like temperature and reaction time. google.comchemicalbook.com The resulting this compound sulfonic acids are valuable intermediates, particularly in the synthesis of azo dyes. google.com

The reaction of this compound with formaldehyde (B43269) and other carbonyl compounds is complex and can yield a variety of products. The reaction between primary or secondary aromatic amines and formaldehyde can lead to the formation of imines or aminals (bis-aminomethanes). nih.govresearchgate.net Studies on the parent 2-naphthylamine (B18577) have shown that its reaction with formaldehyde can be intricate, with intermediates that have not always been accurately identified. nih.gov For N-alkyl-1-naphthylamine derivatives, a formaldehyde-mediated dimerization reaction has been reported to occur under mild and neutral conditions, leading to bis-naphthylmethane products with high chemo- and regio-selectivity. researchgate.net This suggests that this compound could potentially undergo similar dimerization or condensation reactions, forming methylene-bridged structures. The reaction of 2-naphthol (B1666908) with aldehydes and amines in a three-component reaction is also known to produce 1-aminoalkyl-2-naphthols. ijcmas.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of ethyl(2-naphthyl)amine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its structure. The chemical shifts (δ) are influenced by the electron density around the nuclei, with the aromatic naphthalene (B1677914) core and the aliphatic ethyl group exhibiting distinct resonance signals.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by signals from the ethyl group protons and the seven protons of the naphthalene ring system. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The amine proton (N-H) may appear as a broad singlet. The aromatic protons resonate in the downfield region (typically 6.8–7.8 ppm), with complex splitting patterns due to coupling between adjacent protons on the ring. For the closely related analogue, N-propyl-2-aminonaphthalene, the aromatic protons appear as a series of multiplets between 6.99 and 7.96 ppm. rsc.org Similarly, for 2-naphthylamine (B18577) itself, aromatic protons are observed from 6.88 to 7.67 ppm. chemicalbook.comgoogle.com

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 2 carbons of the ethyl group. The chemical shifts are highly sensitive to the electronic environment. mdpi.com The carbons of the ethyl group appear in the upfield region (e.g., ~15 ppm for CH₃ and ~40 ppm for CH₂). The ten aromatic carbons resonate in the downfield region (~105–150 ppm). The carbon atom bonded to the nitrogen (C2) is significantly influenced by the amino substituent. In the parent 2-naphthylamine, the aromatic carbons resonate between approximately 105 and 146 ppm. mdpi.com For the similar N-propyl-2-aminonaphthalene, the ethyl carbons are found at 12.0 ppm (CH₃) and 46.0 ppm (CH₂), with the aromatic carbons appearing between 104.4 and 146.5 ppm. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~ 1.3 (triplet) | ~ 15 |

| Ethyl -CH₂- | ~ 3.2 (quartet) | ~ 39 |

| N-H | Variable (broad singlet) | - |

| Naphthyl C1-H | ~ 6.9-7.1 | ~ 106 |

| Naphthyl C2 | - | ~ 146 |

| Naphthyl C3-H | ~ 7.1-7.3 | ~ 118 |

| Naphthyl C4-H | ~ 7.7-7.8 | ~ 129 |

| Naphthyl C4a | - | ~ 135 |

| Naphthyl C5-H | ~ 7.4-7.5 | ~ 126 |

| Naphthyl C6-H | ~ 7.3-7.4 | ~ 127 |

| Naphthyl C7-H | ~ 7.7-7.8 | ~ 128 |

| Naphthyl C8-H | ~ 7.7-7.8 | ~ 126 |

| Naphthyl C8a | - | ~ 129 |

Note: The predicted values are based on data from analogous compounds. rsc.orgchemicalbook.commdpi.commdpi.comchemicalbook.com

To further probe the electronic properties and reactivity of the amine functionality, heteroatom-containing analogues of this compound can be synthesized and studied using multinuclear NMR. ³¹P and ⁷⁷Se NMR are particularly powerful for characterizing phosphine (B1218219) and selenide (B1212193) derivatives, respectively.

³¹P NMR Spectroscopy: Phosphine derivatives, such as N-ethyl-N-(diphenylphosphino)naphthalen-2-amine, can be analyzed by ³¹P NMR. The ³¹P chemical shift is highly sensitive to the coordination and oxidation state of the phosphorus atom. nih.govrsc.org For instance, in related N-(diphenylphosphino)-naphthylamine ligands, the ³¹P NMR spectrum shows a single resonance, which shifts upon coordination to a metal center or oxidation. researchgate.net This technique is invaluable for studying the ligand properties of such derivatives in coordination chemistry and catalysis.

⁷⁷Se NMR Spectroscopy: Selenium-containing analogues, where the amine is derivatized with an organoselenium group (e.g., a phenylselenyl group), can be characterized by ⁷⁷Se NMR. ⁷⁷Se is a spin-½ nucleus with a wide chemical shift range (~3000 ppm), making it an extremely sensitive probe of the local electronic environment. huji.ac.ilnih.gov Studies on related selenide derivatives of naphthylamine show that the ⁷⁷Se chemical shift and the ¹J(⁷⁷Se-³¹P) coupling constants (in seleno-phosphine compounds) provide detailed information about bonding and structure. researchgate.net For example, the formation of intramolecular Se···N or Se···O interactions can be inferred from significant changes in the ⁷⁷Se chemical shift. nih.govmdpi.com

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying functional groups and studying intermolecular interactions.

IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The IR spectrum of this compound displays characteristic bands for the N-H, C-H, and aromatic ring vibrations. The position and shape of the N-H stretching band, in particular, are sensitive to hydrogen bonding interactions. In the solid state (KBr pellet), the hydrobromide salt of N-ethyl-2-naphthylamine shows characteristic absorptions. nih.gov The parent compound, 2-naphthylamine, exhibits a strong N-H stretching vibration around 3394-3206 cm⁻¹. google.comgoogle.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3450 | Medium-Weak | Position is sensitive to solvent and hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the naphthalene ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium | From the ethyl group. |

| Aromatic C=C Stretch | 1500 - 1630 | Strong-Medium | Multiple bands are expected for the naphthalene ring. |

| N-H Bend | 1550 - 1650 | Medium | Can overlap with aromatic C=C stretches. |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Frequencies are approximate and based on data for related naphthylamines. google.comnih.govgoogle.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. diva-portal.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. For this compound in a condensed phase (solid or liquid), Raman spectroscopy would be particularly useful for probing the vibrations of the naphthalene ring's carbon skeleton, which are expected to be strong. The C-C stretching modes within the aromatic rings and the symmetric C-H stretching vibrations would be prominent. researchgate.net Furthermore, low-frequency Raman scattering can provide information on lattice vibrations (phonons) in the solid state, making it a valuable tool for studying phase transitions and polymorphism. The azo group (N=N) in related dye molecules is known to produce a very strong Raman signal, highlighting the technique's sensitivity to specific functional groups. researchgate.net

Infrared (IR) Spectroscopic Investigations of Molecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. dergipark.org.tr The spectrum of this compound is dominated by π→π* transitions associated with the conjugated naphthalene ring system. libretexts.org The presence of the ethylamino group, an auxochrome, modifies the spectrum compared to unsubstituted naphthalene. The lone pair of electrons on the nitrogen atom can participate in n→π* transitions and also extends the conjugation, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. mmmut.ac.indtic.mil

Studies on 1-naphthylamine (B1663977) show strong absorption bands with maxima around 289 nm and 313 nm, which are attributed to these electronic transitions. researchgate.net The exact position of the absorption bands for this compound will be influenced by the solvent polarity, as solvents can stabilize the ground and excited states to different extents.

Interactive Data Table: Expected Electronic Transitions and UV-Vis Absorption for this compound

| Transition Type | Wavelength Range (λ_max, nm) | Chromophore |

| π → π | ~220-250 | Naphthalene Ring |

| π → π | ~270-300 | Naphthalene Ring (modified by -NHEt) |

| n → π* | ~310-340 | Naphthalene Ring + N-atom lone pair |

Note: Wavelengths are approximate and based on data for related naphthylamines. dtic.milresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the molecular identification and structural elucidation of this compound. The compound, with a molecular formula of C₁₂H₁₃N, has a calculated monoisotopic mass of approximately 171.1048 Da. uni.lu In electron ionization (EI) mass spectrometry, this compound is expected to exhibit a distinct fragmentation pattern that provides valuable structural information.

The mass spectrum is characterized by the molecular ion peak ([M]⁺•), which, due to the stable aromatic naphthalene core, is anticipated to be strong and readily identifiable at a mass-to-charge ratio (m/z) of 171. libretexts.org The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. libretexts.orgarizona.edu

The primary fragmentation pathway for secondary amines like this compound involves alpha-cleavage, which is the scission of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgarizona.edu This process for this compound would involve the loss of a methyl radical (•CH₃) from the ethyl group. This cleavage results in the formation of a highly stable, resonance-stabilized cation at m/z 156. This fragment is often the base peak in the mass spectra of N-ethyl arylamines due to its stability.

Further fragmentation can occur, leading to other significant peaks in the spectrum. The analysis of the fragmentation of its isomer, N-ethyl-1-naphthalenamine, shows characteristic peaks that can be analogously considered for the 2-naphthyl isomer. nih.govnist.gov Key fragmentation pathways and the resulting ions are detailed in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Ratio | Ion Structure/Formula | Fragmentation Pathway | Significance |

| 171 | [C₁₂H₁₃N]⁺• | Ionization of the parent molecule | Molecular Ion |

| 156 | [C₁₁H₁₀N]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group. [M-15]⁺ | Often the Base Peak |

| 143 | [C₁₀H₉N]⁺ | Loss of an ethyl radical (•C₂H₅) with hydrogen rearrangement. | Naphthylamine cation |

| 128 | [C₁₀H₈]⁺• | Loss of the entire ethylamine (B1201723) side chain. | Naphthalene radical cation |

| 115 | [C₉H₇]⁺ | Loss of HCN from the naphthylamine cation. | A common fragment in aromatic amines |

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, such as [M+H]⁺ (134.7 Ų) and [M+Na]⁺ (142.4 Ų), providing additional parameters for its identification in advanced mass spectrometry studies. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Structures

As of the current literature review, specific single-crystal X-ray diffraction data for the compound this compound (CAS 2437-03-8) is not publicly available. While crystallographic studies have been conducted on numerous derivatives of naphthylamine and related structures, the definitive solid-state molecular structure of this compound itself has not been reported. oup.comnih.govnih.govchem-soc.si

X-ray diffraction analysis would provide precise information on the molecule's three-dimensional geometry, including bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, intermolecular interactions (such as hydrogen bonding or π-stacking), the crystal system, and the space group. For instance, studies on related N-substituted naphthylamine derivatives have elucidated key structural features, such as the planarity of the naphthalene ring system and the orientation of the substituent groups. chem-soc.siresearchgate.net

Should X-ray diffraction data become available, it would be presented in a standardized format, as shown in the hypothetical table structure below.

Interactive Data Table: Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Key Bond Length (C-N) (Å) | To be determined |

| Key Torsion Angle (C-C-N-C) (°) | To be determined |

This information is crucial for understanding the molecule's conformation in the solid state and its potential physical properties. The lack of published data highlights an opportunity for further research to fully characterize this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and energetics of chemical reactions involving Ethyl(2-naphthyl)amine. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed step-by-step description of the reaction pathway.

One area of investigation is the nucleophilic substitution reaction at the naphthalene (B1677914) ring. For instance, a computational study on the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines, including ethylamine (B1201723), revealed the order of reactivity to be ethylamine > ammonia (B1221849) > t-butylamine > diethylamine. scirp.orgscirp.org This unexpected order was rationalized by calculating the energy changes for the formation of the corresponding Meisenheimer complexes, which act as reaction intermediates. scirp.orgscirp.org The study highlighted that intramolecular hydrogen bonding between the amino proton and a carbonyl oxygen in the trifluoroacetyl group can stabilize the Meisenheimer complex and accelerate the substitution reaction. scirp.org Although this study was on a different naphthalene derivative, the principles can be extended to understand the reactivity of this compound in similar nucleophilic substitution reactions.

Another important class of reactions for aromatic amines is oxidation, which is often linked to their biological activity and toxicity. DFT calculations can be employed to study the mechanism of hydrogen abstraction from the amine group, a key step in the antioxidant activity of some aromatic amines. For example, a study on the hydrogen abstraction reactions of N-phenyl-α-naphthylamine by alkylperoxy radicals provided detailed information on reaction rate constants and activation barriers. acs.org Such computational approaches could be applied to this compound to predict its antioxidant potential and the stability of the resulting radicals.

The following table summarizes computed energetic data for the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with different amines, which serves as a model for understanding the reactivity of this compound.

| Amine | ΔE1 (kcal/mol)a | ΔE2 (kcal/mol)b |

|---|---|---|

| Ammonia | - | -16.1 |

| Ethylamine | - | -12.6 |

| t-Butylamine | - | -4.3 |

| Diethylamine | - | 4.1 |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions with other molecules. The flexibility of the ethyl group attached to the nitrogen atom allows for multiple conformations, and identifying the most stable conformers is key to predicting the molecule's behavior.

Computational methods such as molecular mechanics and DFT can be used to perform a conformational search, systematically exploring the potential energy surface to find low-energy structures. For example, a study on the conformational analysis of cysteine-β-naphthylamide utilized computational modeling to characterize its three-dimensional architecture, highlighting the interplay between the flexible amino acid backbone and the rigid naphthalene ring. A similar approach for this compound would involve rotating the bonds of the ethyl group and calculating the energy of each resulting conformation.

The interaction of this compound with surfaces is another area where molecular modeling is valuable. For instance, scanning tunneling microscopy (STM) and DFT studies of (R)-1-(1-naphthyl)ethylamine on a Pt(111) surface have revealed how the molecule adsorbs and forms complexes. researchgate.netresearchgate.net These studies show that the molecule can adopt different conformations (exo- and endo-) on the surface, which influences its packing and potential catalytic activity. oup.com Such insights are crucial for applications in heterogeneous catalysis where naphthylamines can be used as chiral modifiers. medchemexpress.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. MD simulations track the movement of atoms over time, allowing for the study of conformational changes and interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govresearchgate.net For example, MD simulations have been used to study the stability of enzyme mutants for the synthesis of (R)-(+)-1(1-naphthyl)-ethylamine, a related compound. nih.govresearchgate.net

| Computational Method | Focus of Analysis | Key Findings for Related Naphthylamines |

|---|---|---|

| DFT | Stable conformers | Identification of low-energy rotational isomers. |

| STM and DFT | Surface adsorption | Characterization of exo- and endo-conformers on metal surfaces. oup.com |

| Molecular Dynamics | Dynamic behavior | Assessment of protein stability and flexibility in the presence of the ligand. nih.govresearchgate.net |

Table 2: Computational methods and their applications in the conformational analysis of naphthylamine derivatives.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as DFT can be used to calculate various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic structure.

The prediction of NMR spectra is a particularly powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. acs.orgresearchgate.net For instance, DFT calculations have been successfully used to predict the ¹³C NMR spectra of a range of organic molecules, with a good correlation between experimental and calculated data. acs.org Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.gov

The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated using DFT. researchgate.net The HOMO-LUMO gap is an important parameter that provides information about the chemical reactivity and the electronic transitions of the molecule. A computational study on mono-substituted naphthalenes showed how the nature and position of the substituent affect the HOMO-LUMO energy gap and other reactivity parameters. researchgate.net These calculations can help in understanding the effect of the ethyl group on the electronic structure of the naphthalene ring system.

| Spectroscopic Parameter | Computational Method | Predicted Information |

|---|---|---|

| NMR Chemical Shifts | DFT, Machine Learning | ¹H and ¹³C chemical shifts for structural elucidation. acs.orgnih.gov |

| Vibrational Frequencies | DFT | IR and Raman spectra for functional group identification. |

| Electronic Transitions | TD-DFT | UV-Vis absorption spectra and electronic properties. researchgate.net |

| HOMO-LUMO Gap | DFT | Chemical reactivity and electronic stability. researchgate.net |

Table 3: Predicted spectroscopic parameters and electronic properties of this compound using computational methods.

Structure-Activity Relationship (SAR) Modeling for Naphthylamine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. dmu.dk These models are particularly important for naphthylamine derivatives, as some members of this class are known to be carcinogenic. ijlpr.comnih.govnih.gov

QSAR studies on the carcinogenicity of aromatic amines, including naphthylamines, have identified several molecular descriptors that are important for their toxic effects. ijlpr.com These descriptors can be topological, electronic, or physicochemical in nature. For example, a study on 73 derivatives of aniline (B41778), biphenylamine, and naphthylamine developed a QSAR model for carcinogenicity using descriptors such as calculated logP, connectivity indices, and dipole moment. ijlpr.com Another study on the carcinogenicity of non-heterocyclic aromatic amines established QSAR models to differentiate between carcinogenic and non-carcinogenic amines. oup.com

These models can be used to predict the potential carcinogenicity of this compound based on its calculated molecular descriptors. For instance, the lipophilicity (logP), electronic properties, and steric factors of the ethyl group would be key parameters in such a model. The goal of these studies is to develop predictive models that can be used for the risk assessment of new and existing chemicals, reducing the need for extensive animal testing. researchgate.net

The table below presents some of the common descriptors used in QSAR studies of aromatic amine toxicity.

| Descriptor Type | Examples | Relevance to Toxicity |

|---|---|---|

| Topological | Connectivity indices, Shape indices | Describes the size and branching of the molecule. ijlpr.com |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to form metabolites. ijlpr.com |

| Physicochemical | LogP, Molar refractivity | Influences absorption, distribution, and metabolism. ijlpr.comunesp.br |

| Steric | Taft steric parameters, Verloop sterimol parameters | Affects the binding to biological targets. nih.gov |

Table 4: Common descriptors used in SAR and QSAR modeling of naphthylamine derivatives.

Mechanistic Insights into Biological Activities and Toxicological Pathways

Carcinogenic Mechanisms of Naphthylamine Derivatives

There is strong evidence that the carcinogenicity of naphthylamine derivatives operates through a genotoxic mechanism. iarc.frnih.gov This process involves metabolic activation to intermediates that can damage genetic material, leading to mutations and chromosomal damage. iarc.frtaylorandfrancis.com

Naphthylamine derivatives are not directly carcinogenic; they require metabolic activation to exert their genotoxic effects. This bioactivation occurs through several key enzymatic pathways primarily in the liver and bladder. iarc.frnih.govtaylorandfrancis.com

N-oxidation: The initial and critical activation step is the N-hydroxylation of the amine group, a reaction catalyzed by cytochrome P-450 (CYP) enzymes, particularly CYP1A2, in the liver. iarc.frnih.govnih.gov This produces a more reactive intermediate, N-hydroxy-2-naphthylamine. nih.govannualreviews.org This N-hydroxylated metabolite is considered a proximate carcinogen. Ring-hydroxylation, in contrast, is generally considered a detoxification pathway. nih.gov

O-acetylation: The N-hydroxy derivative can be further activated in target tissues like the bladder. iarc.frtaylorandfrancis.com This can occur through O-acetylation, a reaction mediated by acetyl coenzyme A-dependent O-acetyltransferase, which is a function of arylamine N-acetyltransferases (NATs). who.int This process converts the N-hydroxy metabolite into a highly unstable N-acetoxy ester, which readily breaks down to form a reactive nitrenium ion that can bind to DNA.

Peroxidative Activation: An alternative activation pathway involves peroxidases, such as prostaglandin (B15479496) H synthase, which is present in high levels in the urothelium. nih.govwho.int This pathway can oxidize naphthylamines to form reactive intermediates. For instance, 2-naphthylamine (B18577) can be co-oxidized to 2-amino-1-naphthol, which then oxidizes to 2-imino-1-naphthoquinone. who.int This iminoquinone is a reactive electrophile capable of forming DNA adducts. who.int

Table 1: Key Metabolic Activation Pathways for Naphthylamine Derivatives

| Activation Pathway | Primary Enzyme(s) | Key Metabolite(s) | Primary Location(s) |

| N-oxidation | Cytochrome P-450 (CYP1A2) | N-hydroxy-2-naphthylamine | Liver |

| O-acetylation | Arylamine N-acetyltransferase (NAT) | N-acetoxy-2-naphthylamine | Bladder |

| Peroxidative Activation | Prostaglandin H Synthase | 2-amino-1-naphthol, 2-imino-1-naphthoquinone | Bladder, Mammary Gland |

The ultimate carcinogenic effect of naphthylamine derivatives stems from the covalent binding of their reactive metabolites to cellular macromolecules, particularly DNA, forming DNA adducts. nih.govresearchgate.net The formation of these adducts is a hallmark of genotoxicity and a critical event in the initiation of chemical carcinogenesis. iarc.frnih.govtaylorandfrancis.com

Studies on 2-naphthylamine have identified several specific DNA adducts. The N-hydroxylated intermediate, following further activation, can react with DNA bases. nih.gov Key adducts identified include:

N-(deoxyguanosin-8-yl)-2-naphthylamine

1-(deoxyguanosin-N²-yl)-2-naphthylamine

1-(deoxyadenosin-N⁶-yl)-2-naphthylamine nih.gov

These adducts are also formed by the action of prostaglandin H synthase. nih.gov The formation of DNA adducts has been demonstrated in vivo in the bladder urothelium of dogs and in the liver. who.intresearchgate.netlodz.pl The presence of these adducts can lead to errors in DNA replication and transcription, initiating the process of carcinogenesis. Furthermore, some metabolites may induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, adding another layer to their genotoxic mechanism. nih.gov

The formation of DNA adducts by naphthylamine derivatives leads to demonstrable mutagenic and clastogenic effects. iarc.frtaylorandfrancis.com

Mutagenicity: 2-Naphthylamine exhibits mutagenic activity in various assays, particularly in the presence of a metabolic activation system (S9 fraction from rat liver). nih.gov It is positive in the Ames test, showing mutagenicity in Salmonella typhimurium strains TA98 and TA100. nih.govnih.gov Without metabolic activation, only the N-hydroxy-2-naphthylamine and 2-nitrosonaphthalene (B14161748) metabolites are directly mutagenic. nih.gov Studies also show that N,N-Bis(2-chloroethyl)-2-naphthylamine (chlornaphazine), a derivative, is mutagenic to bacteria. inchem.org

Clastogenicity: Clastogenicity refers to the ability of an agent to cause structural changes to chromosomes. 2-Naphthylamine and its derivatives have been shown to induce chromosomal aberrations and sister chromatid exchanges in both human and animal cells in vitro and in vivo. lodz.plinchem.org It also induced sex-linked recessive lethal mutations in Drosophila melanogaster. who.intinchem.org However, results from some micronucleus tests in mice have been inconclusive. who.intlodz.pl

DNA Adduct Formation and Genotoxicity Studies

Enzyme Modulation and Inhibition Studies

Beyond direct genotoxicity, naphthylamine derivatives can modulate the activity of key enzymes involved in neurotransmitter metabolism and xenobiotic biotransformation.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the oxidative deamination of biogenic amines like serotonin (B10506) and dopamine (B1211576). researchgate.netmdpi.comnih.gov Inhibition of these enzymes is a target for antidepressant and neuroprotective drugs. mdpi.comacs.org

Research has shown that 2-naphthylamine, a compound found in cigarette smoke, can inhibit both MAO-A and MAO-B in vitro. researchgate.netnih.gov The inhibition is of a mixed type, meaning it involves both competitive and non-competitive mechanisms. nih.gov This finding suggests that exposure to certain naphthylamines could potentially disrupt normal monoamine neurotransmitter levels by interfering with their primary metabolic enzymes. nih.gov

Table 2: In Vitro Inhibition of Monoamine Oxidase by 2-Naphthylamine

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |

| MAO-A | 2-Naphthylamine | Mixed (Competitive/Non-competitive) | 52.0 µM |

| MAO-B | 2-Naphthylamine | Mixed (Competitive/Non-competitive) | 40.2 µM |

| Source: Data from in vitro studies on mouse brain MAO. nih.gov |

Arylamine N-acetyltransferases (NATs) are Phase II metabolizing enzymes that play a dual role in the biotransformation of aromatic amines. researchgate.netfrontiersin.org These enzymes, particularly the NAT1 and NAT2 isoforms in humans, catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen of an aromatic amine. genome.jp

This N-acetylation is generally a detoxification step, converting the aromatic amine into a less reactive and more water-soluble N-acetylated metabolite that can be readily excreted. For example, human and rat bladder cultures readily form N-acetyl-2-naphthylamine from 2-naphthylamine. However, as mentioned in section 6.1.1, NATs can also participate in the bioactivation pathway through the O-acetylation of N-hydroxylated metabolites. iarc.frwho.int Therefore, the activity of NAT enzymes is a critical determinant of the balance between detoxification and activation of carcinogenic aromatic amines. researchgate.net Genetic polymorphisms in NAT genes can lead to "slow" or "fast" acetylator phenotypes, which can influence an individual's susceptibility to the toxic effects of these compounds.

Monoamine Oxidase (MAO) Inhibition by Naphthylamines

Antimicrobial Properties of Naphthylamine-Derived Heterocycles

Naphthylamine derivatives, particularly those incorporating heterocyclic rings, have been a subject of significant research due to their potential as antimicrobial agents. The fusion of the naphthyl moiety with heterocyclic systems like thiazolidinone and azetidinone has yielded compounds with notable antibacterial and antifungal activities.

The antibacterial efficacy of naphthylamine-derived heterocycles has been evaluated against a range of pathogenic bacteria. Studies have shown that these compounds exhibit varied activity spectra, with some demonstrating potency comparable to established antibiotics.

Research into thiazolidinone derivatives bearing a nitronaphthylamine substituent has revealed significant antibacterial properties. google.com Microbiological analysis of these new compounds showed that they possessed antibacterial activity, with some derivatives showing efficacy similar to aminopenicillins against Staphylococcus aureus and Bacillus subtilis. google.com However, their activity was found to be lower against Gram-negative bacteria such as Escherichia coli and the capsule-forming Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values in the range of 500-1000 μg/mL. google.comnih.gov

In a separate study, 2-naphthylamine analogs incorporating an azetidin-2-one (B1220530) ring were synthesized and screened for their antibacterial potential. nih.govwikipedia.org Several of these compounds exhibited a broad spectrum of activity. wikipedia.org For instance, specific analogs showed good to moderate activity against B. subtilis and S. aureus. wikipedia.org The presence of the azetidin-2-one moiety was suggested to be a key contributor to the observed antimicrobial properties. wikipedia.org The antibacterial activity of azo compounds derived from 2-naphthol (B1666908) has also been assessed against human pathogenic microorganisms, including S. aureus, E. coli, and B. subtilis. wikipedia.org

Table 1: Antibacterial Activity of Naphthylamine-Derived Heterocycles

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiazolidinone derivatives with nitronaphthylamine | Staphylococcus aureus | Similar to aminopenicillins | google.comnih.gov |

| Thiazolidinone derivatives with nitronaphthylamine | Bacillus subtilis | Similar to aminopenicillins | google.comnih.gov |

| Thiazolidinone derivatives with nitronaphthylamine | Escherichia coli | 500-1000 μg/mL | google.comnih.gov |

| Thiazolidinone derivatives with nitronaphthylamine | Klebsiella pneumoniae | 500-1000 μg/mL | google.comnih.gov |

| Azetidin-2-one analogs of 2-naphthylamine | Bacillus subtilis | Good activity | wikipedia.org |

| Azetidin-2-one analogs of 2-naphthylamine | Staphylococcus aureus | Moderate activity | wikipedia.org |

| Azo-2-naphthol derivatives | Staphylococcus aureus | Active | wikipedia.org |

| Azo-2-naphthol derivatives | Escherichia coli | Active | wikipedia.org |

| Azo-2-naphthol derivatives | Bacillus subtilis | Active | wikipedia.org |

The exploration of naphthylamine-derived heterocycles has also extended to their potential as antifungal agents, with several compounds demonstrating significant efficacy against various fungal pathogens.

Thiazolidinone derivatives containing a nitronaphthylamine substituent have been shown to possess antifungal properties. google.com The MIC of these derivatives varied, with some compounds exhibiting activity comparable to the antifungal drug fluconazole (B54011). google.comnih.gov Similarly, the synthesis of 2-naphthylamine analogs with a thiazolidin-4-one moiety has yielded compounds with noteworthy antifungal activity against Candida albicans. nih.govwikipedia.org

Furthermore, N-(pyridinylmethyl)naphthalen-1-amines have been identified as having moderate activity against opportunistic human pathogenic fungi, including yeasts and dermatophytes, with MIC values in the range of 25–32 μg/mL. nih.gov In the broader context of naphthalene (B1677914) derivatives, compounds such as Naphthalene-Azole derivatives have been synthesized and, in some cases, have outperformed the standard drug fluconazole in their antifungal activity against Candida species. wikipedia.org The development of novel 1,2,4-triazole (B32235) derivatives has also been a focus, as this class of compounds is known for its potent and broad-spectrum antifungal activity. researchgate.net

Table 2: Antifungal Activity of Naphthylamine-Derived Heterocycles

| Compound Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiazolidinone derivatives with nitronaphthylamine | Various fungi | Activity similar to fluconazole | google.comnih.gov |

| Thiazolidin-4-one analogs of 2-naphthylamine | Candida albicans | Remarkable activity | nih.govwikipedia.org |

| N-(pyridinylmethyl)naphthalen-1-amines | Yeasts, dermatophytes | 25–32 μg/mL | nih.gov |

| Naphthalene-Azole derivatives | Candida species | Outperformed fluconazole | wikipedia.org |

Antibacterial Activity Profiles

Neurotransmitter Modulation Potential

Derivatives of naphthylamine have been investigated for their capacity to modulate neurotransmitter systems within the central nervous system. Research has indicated that these compounds can interact with biogenic amine transporters, influencing the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine.

A compound structurally related to Ethyl(2-naphthyl)amine, (S)-N-ethyl-1-(2-naphthyl)propan-2-amine (also known as Ethylnaphthylaminopropane or PAL-1045), has been identified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org This compound is notable for being a partial releaser of serotonin and dopamine, while acting as a full releaser of norepinephrine. wikipedia.org In vitro studies using rat brain synaptosomes have determined the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) for monoamine release. For serotonin, the EC₅₀ is 12 nM with an Eₘₐₓ of 66%. For dopamine, the EC₅₀ is 46 nM with an Eₘₐₓ of 78%, and for norepinephrine, the EC₅₀ is 137 nM with an Eₘₐₓ of 94%. wikipedia.org

In vivo microdialysis experiments have further elucidated the effects of such compounds. It was observed that the partial substrate PAL-1045 was significantly less effective at increasing extracellular dopamine and serotonin levels when compared to full substrates. nih.gov This suggests that low-efficacy partial substrates induce neurotransmitter efflux at a slower rate than full substrates. nih.gov The broader class of 2-aminotetralins, which are derivatives of tetrahydronaphthalene, has also been shown to have pronounced presynaptic effects on dopaminergic neurons in the striatum, accelerating the efflux of dopamine. nih.gov

The interaction of naphthylamine derivatives with monoamine transporters is a key aspect of their neurochemical profile. For instance, some derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine are effective in blocking the synaptosomal uptake of serotonin, which is a mechanism central to the action of many antidepressant medications. google.com Furthermore, 2-naphthylamine itself has been shown to inhibit monoamine oxidase (MAO) A and B in vitro, which are enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. researchgate.net

Table 3: Neurotransmitter Modulation by (S)-N-ethyl-1-(2-naphthyl)propan-2-amine (PAL-1045)

| Neurotransmitter | Action | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

|---|---|---|---|---|

| Serotonin | Partial Releaser | 12 | 66 | wikipedia.org |

| Dopamine | Partial Releaser | 46 | 78 | wikipedia.org |

| Norepinephrine | Full Releaser | 137 | 94 | wikipedia.org |

Environmental Occurrence, Fate, and Remediation Strategies

Environmental Pathways of Formation and Contamination

The introduction of Ethyl(2-naphthyl)amine and related compounds into the environment can occur through several key pathways, including high-temperature decomposition of organic materials and as components or impurities in industrial products.

The high-temperature pyrolysis of organic matter that contains nitrogen is a known source of aromatic amines. The parent compound, 2-naphthylamine (B18577), is formed during such processes and has been detected in various emissions. who.intresearchgate.net Occupational exposures to 2-naphthylamine can occur from pyrolysis fumes, such as those from foundry work, and it is a known component of environmental tobacco smoke and fumes from heated cooking oils. who.intlodz.pl For instance, 2-naphthylamine has been detected in the air in coke ovens where it forms as a pyrolysis product. researchgate.net This formation pathway suggests that N-substituted derivatives like this compound could also potentially be generated under similar conditions, although specific studies are needed for confirmation.

Aromatic amines have a history of extensive industrial use, which represents a significant contamination pathway. 2-Naphthylamine was formerly used commercially as an intermediate in the manufacture of dyes and as an antioxidant in the rubber industry. who.intnih.goviarc.fr Although its use has been largely prohibited due to its carcinogenicity, it can still be present as a contaminant in other chemicals. nih.gov

A closely related compound, N-phenyl-2-naphthylamine (P2NA), has been widely used as an antioxidant to protect natural and synthetic rubbers from degradation. caymanchem.com Commercial preparations of P2NA can contain 2-naphthylamine as an impurity. nih.gov Given that both N-phenyl and N-ethyl derivatives of 2-naphthylamine share a common structural backbone, it is plausible that this compound could have applications in similar industrial contexts, such as a stabilizer or antioxidant in polymers and lubricants, or be present as a manufacturing byproduct.

Pyrolysis of Nitrogen-Containing Organic Matter (e.g., Cigarette Smoke, Heated Cooking Oils)

Biodegradation Mechanisms by Microbial Species

Microbial degradation is a key process in the natural attenuation of aromatic amines in the environment. Research into related naphthylamine compounds has revealed specific bacterial pathways and enzymatic systems capable of breaking down these persistent molecules.

Studies have demonstrated that various soil bacteria are capable of degrading N-phenyl-2-naphthylamine (P2NA), leading to the formation of phthalates. elpub.ru This biotransformation has been observed in several bacterial species, indicating a potentially widespread metabolic capability in soil environments. elpub.ruresearchgate.netresearchgate.net The highest degrading activity has been noted in Rhizobium species, which are endosymbionts of pea plants that can synthesize P2NA, and in free-living nitrogen-fixing bacteria of the Azotobacter genus. elpub.ru

The following table summarizes the bacterial species identified as capable of degrading N-phenyl-2-naphthylamine and the primary class of metabolites formed.

| Bacterial Species | Substrate | Identified Metabolite Class | Reference |

|---|---|---|---|

| Rhizobium leguminosarum bv. viceae | N-phenyl-2-naphthylamine | Phthalates | elpub.ru |

| Bradyrhizobium japonicum | N-phenyl-2-naphthylamine | Phthalates | elpub.ru |

| Pseudomonas syringae pv. pisi | N-phenyl-2-naphthylamine | Phthalates | elpub.ru |

| Clavibacter michiganensis sps. Sepedonicus | N-phenyl-2-naphthylamine | Phthalates | elpub.ru |

| Azotobacter chroococcum | N-phenyl-2-naphthylamine | Phthalates | elpub.ru |

In a different but related pathway, the biodegradation of 1-naphthylamine (B1663977) by Pseudomonas sp. strain JS3066 has been thoroughly elucidated. elifesciences.orgbiorxiv.org The process is initiated by a glutamine synthetase-like enzyme (NpaA1) that catalyzes the glutamylation of the amine. elifesciences.org The resulting γ-glutamylated 1-naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which enters the well-established naphthalene (B1677914) degradation pathway via catechol. elifesciences.orgnih.gov This detailed pathway for an isomeric aminonaphthalene provides a valuable model for the potential biodegradation of other naphthylamines, including this compound.

The enzymes involved in the initial steps of aromatic amine degradation often exhibit broad substrate selectivity, enabling them to act on a range of related compounds. The enzyme NpaA1 from Pseudomonas sp. strain JS3066, which initiates 1-naphthylamine degradation, has been shown to be active not only on 1-naphthylamine but also on 2-naphthylamine and various monocyclic aromatic amines. nih.govresearchgate.net This suggests that the enzymatic machinery for degrading the naphthalene ring system is not strictly limited to a single isomer or substitution pattern.

The broad specificity of NpaA1 is attributed to a large hydrophobic pocket in its structure. biorxiv.orgbiorxiv.org This characteristic is crucial for bioremediation, as it implies that a single microbial species or its enzymatic system could potentially degrade a mixture of aromatic amine pollutants. elifesciences.orgbiorxiv.orgbiorxiv.org This finding supports the possibility that enzymes like NpaA1 could catalyze the initial degradation step of N-alkylated derivatives such as this compound.

| Enzyme | Source Organism | Known Substrates | Potential Significance | Reference |

|---|---|---|---|---|

| NpaA1 (Glutamine synthetase-like) | Pseudomonas sp. strain JS3066 | 1-Naphthylamine, 2-Naphthylamine, Aniline (B41778), 3,4-dichloroaniline | Broad substrate selectivity suggests potential activity against N-alkylated naphthylamines. | nih.govresearchgate.net |

| Molybdenum Hydroxylases | Various bacteria | N-heteroaromatic compounds | Catalyze the initial hydroxylation of N-heterocyclic rings, a key step in aerobic degradation. | nih.gov |

| Ring-opening 2,4-dioxygenases | Various bacteria | (Di)hydroxy-substituted heteroaromatics | Catalyze the cleavage of aromatic rings, a critical step for mineralization. | nih.gov |

Bacterial Degradation Pathways and Metabolite Identification (e.g., Phthalate Formation from N-phenyl-2-naphthylamine)

Phytoremediation Potential in Plant Systems

Phytoremediation utilizes plants and their associated microbial communities to remove, degrade, or stabilize environmental contaminants. aloki.hu While direct studies on the phytoremediation of this compound are not available, research on related compounds and general organic pollutants provides insight into the potential of plant-based remediation strategies.